molecular formula C13H13NO3 B1603569 Ethyl 7-methoxyquinoline-3-carboxylate CAS No. 71082-46-7

Ethyl 7-methoxyquinoline-3-carboxylate

Cat. No. B1603569
CAS RN: 71082-46-7
M. Wt: 231.25 g/mol
InChI Key: MHONKQIXMNJTGY-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

4-Chloro-3-ethoxycarbonyl-7-methoxyquinoline (43 g, 162 mmol) was dissolved in acetic acid (250 ml), with 10% palladium on charcoal (1.5 g) and hydrogenated at atmospheric pressure during 8 hours. The catalyst was removed by filtration over a pad of celite and the solvent evaporated. The residue was diluted with water and the pH adjusted to 7-8 with a saturated solution of sodium hydrogen carbonate. The solid was collected by filtration, washed with water and dried under vacuum over phosphorus pentoxide to give 3-ethoxycarbonyl-7-methoxyquinoline (33g, 88%) as a beige powder.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)(=O)C.[Pd]>[CH2:17]([O:16][C:14]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:2]=1)=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=2)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=CC=C12)OC)C(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC2=CC(=CC=C2C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.